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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethyl-2H-indazole

Cat. No.: B1520039 Get Quote

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-2,4-dimethyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a

pyrazole ring, stands as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural

resemblance to indole allows it to act as a bioisostere, yet it possesses unique electronic and

hydrogen-bonding properties that medicinal chemists can exploit.[1] Indazole-containing

molecules are central to a range of FDA-approved therapeutics, demonstrating activities from

antiemetics (Granisetron) to potent kinase inhibitors for oncology (Pazopanib, Axitinib).[2]

The regiochemistry of substitution on the pyrazole ring nitrogen atoms fundamentally alters the

molecule's spatial arrangement and biological activity. The two primary tautomeric forms, 1H-

indazole and 2H-indazole, serve as precursors to N-1 and N-2 substituted derivatives,

respectively. The 2H-indazole isomer, in particular, is a key structural motif in numerous potent

pharmacological agents.

This guide focuses on 5-Bromo-2,4-dimethyl-2H-indazole (CAS: 1159511-89-3), a specific

derivative that serves as a valuable intermediate in the synthesis of novel bioactive

compounds.[1] The presence of a bromine atom at the C5 position provides a reactive handle

for further functionalization via cross-coupling reactions, while the methyl groups at C4 and N2

modulate the molecule's solubility, steric profile, and metabolic stability. Understanding the
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synthesis, structure, and characterization of this molecule is crucial for its effective application

in research and drug development pipelines.

Molecular Profile and Physicochemical Properties
A comprehensive understanding of a molecule's physical and chemical properties is

foundational to its application in synthetic chemistry and drug design. Key data for 5-Bromo-
2,4-dimethyl-2H-indazole are summarized below.

Property Value Source(s)

CAS Number 1159511-89-3 [3]

Molecular Formula C₉H₉BrN₂ [1]

Molecular Weight 225.09 g/mol [1]

IUPAC Name
5-bromo-2,4-dimethyl-2H-

indazole
[4]

Appearance Light yellow crystalline solid [1]

Purity ≥ 95% (via HPLC) [1]

Predicted Boiling Point 337.2 ± 22.0 °C at 760 mmHg [5]

Predicted Density 1.53 ± 0.1 g/cm³ [5]

Storage Conditions
Store at 0-8°C, inert

atmosphere
[1]

SMILES
CC1=C(C=CC2=NN(C=C12)C)

Br
[4]

InChIKey
CJUCAYMTGYRYEH-

UHFFFAOYSA-N
[4]

Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of 5-Bromo-2,4-dimethyl-2H-indazole is not

abundant, a robust and regioselective synthetic route can be designed based on established

principles of indazole chemistry. The most logical approach involves the N-methylation of a
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suitable precursor, 5-bromo-4-methyl-1H-indazole. The critical challenge in this synthesis is

controlling the site of methylation, as direct alkylation of 1H-indazoles often yields a mixture of

N-1 and N-2 isomers.[6]

The choice of reaction conditions is paramount to directing the alkylation to the desired N-2

position, thereby favoring the kinetically controlled product over the more thermodynamically

stable N-1 isomer.

Step 1: Precursor Synthesis

Step 2: Regioselective N-Methylation

Substituted Toluene/Aniline

5-Bromo-4-methyl-1H-indazole

Ring Formation
(e.g., Diazotization/Cyclization)

5-Bromo-2,4-dimethyl-2H-indazole

Mitsunobu Reaction
(MeOH, PPh3, DEAD/DIAD)

or
Base-mediated Methylation

Click to download full resolution via product page

Figure 1: Proposed two-step synthesis workflow for 5-Bromo-2,4-dimethyl-2H-indazole.

Proposed Experimental Protocol: N2-Methylation via
Mitsunobu Reaction
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The Mitsunobu reaction is a powerful method for achieving regioselective N-alkylation of

indazoles, often favoring the N-2 position.[6] The reaction proceeds under mild, neutral

conditions, converting an alcohol (in this case, methanol) into an effective alkylating agent in

situ.

Reagents and Materials:

5-bromo-4-methyl-1H-indazole (1.0 equiv)

Triphenylphosphine (PPh₃, 1.5-2.0 equiv)

Methanol (MeOH, 2.0-2.5 equiv)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5-2.0 equiv)

Anhydrous Tetrahydrofuran (THF)

Standard workup and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

Step-by-Step Methodology:

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or

Nitrogen), add 5-bromo-4-methyl-1H-indazole (1.0 equiv), triphenylphosphine (2.0 equiv),

and methanol (2.3 equiv).

Dissolution: Dissolve the solids in anhydrous THF (to a concentration of approx. 0.2-0.4 M).

Initiation: Cool the resulting solution to 0°C using an ice bath.

Reagent Addition: Add DIAD or DEAD (1.5 equiv) dropwise to the stirred solution over 15-20

minutes. The formation of a white precipitate (triphenylphosphine oxide) is typically

observed.

Causality Note:The azodicarboxylate activates the PPh₃, which then deprotonates the

indazole and activates the methanol. The indazole anion preferentially attacks the

activated methanol complex at the N-2 position, often for steric and electronic reasons,

leading to the kinetic product.[6]
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Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the

starting material is consumed.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and

brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate. Purify the crude residue by flash column chromatography on silica gel, typically

using a hexane/ethyl acetate gradient, to isolate the N-1 and N-2 isomers. The 2H-indazole

(N-2) isomer is often the major product under these conditions.

Structural Elucidation and Characterization
Unambiguous confirmation of the molecular structure and, critically, the N-2 methylation is

essential. While experimental spectral data for this specific compound is not widely available in

public databases,[4] the following section details the standard, self-validating analytical

workflow required for its characterization.

Mass Spectrometry (MS)
Expected Outcome: Electrospray ionization (ESI-MS) would show a characteristic isotopic

pattern for the molecular ion [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1

ratio). The expected m/z values would be approximately 225.0 and 227.0. High-resolution

mass spectrometry (HRMS) should confirm the elemental composition of C₉H₉BrN₂.

Infrared (IR) Spectroscopy
Expected Outcome: The most significant feature would be the absence of a broad N-H

stretching band typically seen around 3100-3200 cm⁻¹ for 1H-indazoles. The spectrum

would be dominated by C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=C and

C=N stretching in the aromatic region (~1450-1620 cm⁻¹), and C-Br stretching in the

fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for distinguishing between N-1 and N-2 isomers.
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¹H NMR: The spectrum is expected to show signals for three aromatic protons, a singlet for

the C4-methyl group, and a singlet for the N2-methyl group. The chemical shifts will be

influenced by the electronic environment of the 2H-indazole system.

¹³C NMR: Nine distinct carbon signals are expected: five for the aromatic carbons of the

bicyclic system, one for the C3 carbon, one for the C7a carbon, and two for the methyl

carbons.

2D NMR (HMBC/NOESY): The Key to Regiochemistry: Two-dimensional correlation

spectroscopy is required to prove the location of the N-methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals 2- and 3-bond

correlations between protons and carbons. For the N-2 isomer, a crucial correlation should

be observed between the protons of the N-methyl group and the C3 carbon of the indazole

ring. Conversely, for the N-1 isomer, a correlation would be seen between the N-methyl

protons and the C7a carbon.[7]

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows through-space

proximity. For the N-2 isomer, a NOE correlation would be expected between the N2-

methyl protons and the proton at the C3 position.

  HMBC Correlation
  (N-1 Isomer)

  HMBC / NOESY Correlation
  (Confirms N-2 Isomer)

Click to download full resolution via product page

Figure 2: Key 2D NMR correlations used to differentiate N-1 and N-2 methylated indazole
isomers.

Applications in Research and Drug Discovery
5-Bromo-2,4-dimethyl-2H-indazole is not an end-product therapeutic but a valuable building

block. Its utility stems from two key structural features:
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The 2,4-Disubstituted-2H-Indazole Core: This scaffold correctly orients substituents in a

three-dimensional space that has proven effective for binding to various biological targets,

particularly protein kinases.[2] The N-2 methyl group can enhance metabolic stability and

fine-tune binding interactions.

The C5-Bromine Handle: The bromine atom is a versatile functional group for synthetic

elaboration. It readily participates in palladium-catalyzed cross-coupling reactions such as

Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the efficient introduction of

diverse aryl, heteroaryl, or amine substituents at this position, enabling the rapid generation

of compound libraries for structure-activity relationship (SAR) studies.

This compound is therefore an ideal intermediate for research programs focused on developing

novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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